molecular formula C20H23N3O5S B2863472 N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896264-82-7

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2863472
CAS No.: 896264-82-7
M. Wt: 417.48
InChI Key: XPSMIBGHIRDUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the oxalamide would yield primary or secondary amines.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity through its conformational flexibility, allowing the compound to fit into enzyme active sites more effectively .

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxyphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the phenylsulfonyl group, which may reduce its potency and specificity.

    N1-(4-methoxyphenyl)-N2-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which may alter its biological activity.

Uniqueness

N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the phenylsulfonyl group and the pyrrolidine ring, which together contribute to its distinct chemical and biological properties. This combination allows for enhanced interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-17-11-9-15(10-12-17)22-20(25)19(24)21-14-16-6-5-13-23(16)29(26,27)18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSMIBGHIRDUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.